![molecular formula C24H25N7O2 B2374748 1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-on CAS No. 920204-83-7](/img/structure/B2374748.png)
1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.511. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
Verbindungen dieser Familie wurden als Antikrebsmittel erkannt . Sie könnten potentiell bei der Entwicklung neuer Krebsmedikamente eingesetzt werden.
Antibakterielle Aktivität
Diese Verbindungen haben eine gute Aktivität gegen bestimmte Bakterien gezeigt, wie z. B. S. aureus . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer antimikrobieller Mittel hin.
Analgetische und entzündungshemmende Aktivität
Die 1,2,4-Triazolo[4,5-d]pyrimidin-Familie wurde mit analgetischen und entzündungshemmenden Aktivitäten in Verbindung gebracht . Dies könnte zur Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente führen.
Antioxidative Aktivität
Es wurde festgestellt, dass diese Verbindungen auch antioxidative Eigenschaften besitzen . Sie könnten potentiell bei der Entwicklung neuer antioxidativer Nahrungsergänzungsmittel oder Behandlungen eingesetzt werden.
Antivirale Aktivität
Verbindungen dieser Familie wurden als antiviral erkannt . Sie könnten potentiell bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden.
Enzymhemmer
Es wurde festgestellt, dass diese Verbindungen bestimmte Enzyme hemmen, wie z. B. Carboanhydrase, Cholinesterase, alkalische Phosphatase, Lipase und Aromatase . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer Enzymhemmer-Medikamente hin.
Antituberkulosemittel
Verbindungen dieser Familie wurden als antituberkulos erkannt . Sie könnten potentiell bei der Entwicklung neuer Antituberkulosemittel eingesetzt werden.
Fluoreszierende Sonden
Aktuelle Anwendungen beschreiben die Verwendung dieser Heterocyclen in der medizinischen Chemie als fluoreszierende Sonden . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer fluoreszierender Sonden für die biologische Forschung hin.
Wirkmechanismus
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This binding inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Biochemical Pathways
For instance, it can affect the stability of proteins involved in cell cycle regulation and DNA damage response .
Pharmacokinetics
The compound’s potency against usp28 (ic50 = 110 ± 002 μmol/L, Kd = 40 nmol/L) suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of cell cycle arrest at the S phase . It also inhibits the EMT progression, a process often associated with cancer metastasis .
Biochemische Analyse
Biochemical Properties
The compound interacts with key enzymes such as CDK2, a cyclin-dependent kinase responsible for phosphorylation of key components for cell proliferation . It has been found to inhibit CDK2, thereby affecting the growth of cancer cells . The compound’s interaction with these enzymes is characterized by its ability to fit into the CDK2 active site through essential hydrogen bonding .
Cellular Effects
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one has shown significant cytotoxic activities against various cell lines including MCF-7 and HCT-116 . It has been observed to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. It binds to the active site of CDK2, inhibiting its activity and thus affecting cell proliferation . This binding interaction is facilitated by essential hydrogen bonding with Leu83 in the active site of CDK2 .
Eigenschaften
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-33-20-10-8-19(9-11-20)31-24-22(27-28-31)23(25-17-26-24)30-15-13-29(14-16-30)21(32)12-7-18-5-3-2-4-6-18/h2-6,8-11,17H,7,12-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXQPKQDRWCQLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=CC=C5)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2374667.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2374668.png)
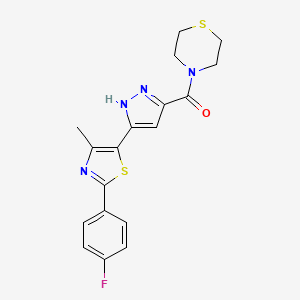
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2374672.png)
![2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2374673.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2374675.png)
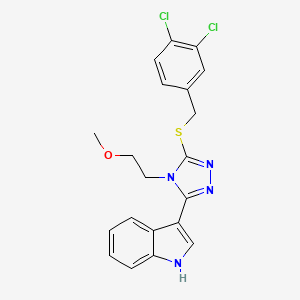
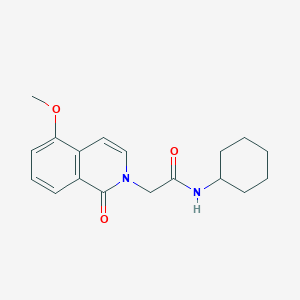
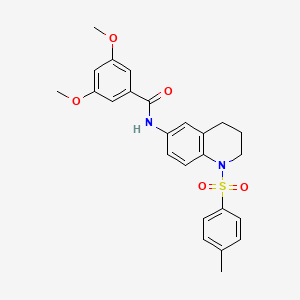
![N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2374682.png)
![Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate](/img/structure/B2374683.png)
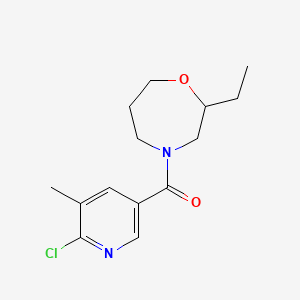
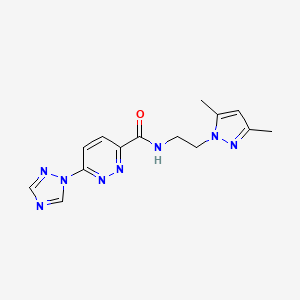
![Methyl 5-(((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2374688.png)
